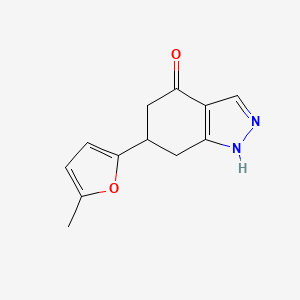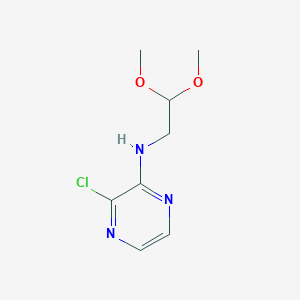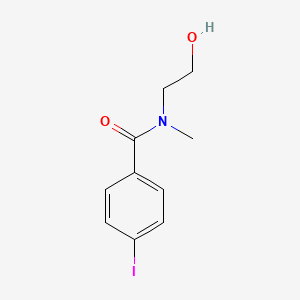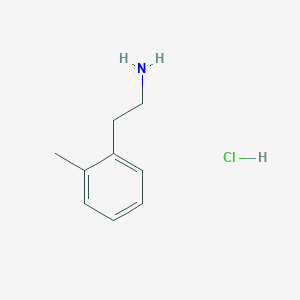![molecular formula C12H13N3 B1429722 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline CAS No. 1216284-09-1](/img/structure/B1429722.png)
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Descripción general
Descripción
“3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline” is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Molecular Structure Analysis
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring . The crystal cohesion is achieved by C—H N hydrogen bonds .
Chemical Reactions Analysis
There is a report of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles reacting with alkylating reagents to form quaternary imidazolium salts .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 252.076 Da . It has a density of 1.2±0.1 g/cm^3, a boiling point of 576.1±56.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Demchenko et al. (2021) explored the synthesis of new quaternary salts derived from 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, demonstrating notable antibacterial and antifungal activities. Specifically, one compound showed a broad spectrum of activity against various bacterial strains and fungi, though it also exhibited high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells (Demchenko et al., 2021).
Novel Synthesis Methods
Rao et al. (2019) developed a novel route for synthesizing imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles through N-H functionalization, offering potential utility in medicinal chemistry (Rao et al., 2019).
Green Synthesis of Fused Heterocycles
Wang et al. (2017) described a domino-type reaction that forms two new heterocycles in a green method, creating fused pentacyclic structures that include quinazoline and benzimidazole moieties (Wang et al., 2017).
Nitration and Derivative Synthesis
Kavina et al. (2018) used nitration of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize various nitro derivatives, indicating the potential for creating a range of structurally diverse compounds (Kavina et al., 2018).
Synthesis of Pyrrolo[1,2‐a]quinoxalines with Antituberculosis and Anticancer Activity
Makane et al. (2020) developed a synthesis strategy for pyrrolo[1,2‐a]quinoxalines and tested their antituberculosis, antibacterial, and anticancer activities, showing significant potential in biomedical applications (Makane et al., 2020).
Catalysis and Heterocyclic Compound Synthesis
Saddik et al. (2012) investigated the catalytic activities of imidazolo[1,2-a]pyridine derivatives, demonstrating their effectiveness in the oxidation of catechol, a key reaction in various biochemical and industrial processes (Saddik et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline is Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target in the treatment of necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Mode of Action
This compound interacts with RIPK1, exhibiting potent inhibitory activity . This interaction results in the inhibition of necroptosis, a form of programmed cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is a form of regulated cell death. By inhibiting RIPK1, the compound prevents the downstream effects of necroptosis, thereby mitigating the associated diseases .
Result of Action
The molecular and cellular effects of the compound’s action include potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could be effective in mitigating necroptosis-related diseases.
Análisis Bioquímico
Biochemical Properties
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of the WDR5 WIN-site, a protein overexpressed in various cancers . The nature of these interactions involves binding to the WIN site within WDR5 .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has shown micromolar cellular activity against an AML-leukemia cell line . The influence of this compound on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to the WIN site within WDR5, leading to its inhibitory effects .
Temporal Effects in Laboratory Settings
It has been suggested that the compound has a stable structure, which could potentially influence its long-term effects on cellular function .
Propiedades
IUPAC Name |
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-4-1-3-9(7-10)11-8-14-12-5-2-6-15(11)12/h1,3-4,7-8H,2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYSIAQDFVGTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)


![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)



![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)



